molecular formula C8H10OS B13596761 4-(Thiophen-3-yl)butanal

4-(Thiophen-3-yl)butanal

Cat. No.: B13596761
M. Wt: 154.23 g/mol
InChI Key: ZGQCZPRERHTXCB-UHFFFAOYSA-N
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Description

4-(Thiophen-3-yl)butanal is an organic compound that features a thiophene ring attached to a butanal group Thiophene is a five-membered aromatic ring containing one sulfur atom, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-3-yl)butanal typically involves the introduction of a thiophene ring to a butanal backbone. One common method is the condensation reaction between thiophene and a butanal precursor under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-3-yl)butanal undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions on the thiophene ring.

Major Products Formed

    Oxidation: Thiophene-3-carboxylic acid.

    Reduction: 4-(Thiophen-3-yl)butanol.

    Substitution: Various substituted thiophene derivatives depending on the reagent used.

Scientific Research Applications

4-(Thiophen-3-yl)butanal has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-(Thiophen-3-yl)butanal involves its interaction with various molecular targets and pathways. The thiophene ring can interact with biological macromolecules, such as proteins and nucleic acids, through π-π stacking and hydrophobic interactions. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxaldehyde: Similar structure but with the aldehyde group at the 2-position.

    Thiophene-3-carboxaldehyde: Similar structure but with the aldehyde group directly attached to the thiophene ring.

    4-(Thiophen-2-yl)butanal: Similar structure but with the thiophene ring attached at the 2-position.

Uniqueness

4-(Thiophen-3-yl)butanal is unique due to the specific positioning of the thiophene ring and the butanal group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

4-thiophen-3-ylbutanal

InChI

InChI=1S/C8H10OS/c9-5-2-1-3-8-4-6-10-7-8/h4-7H,1-3H2

InChI Key

ZGQCZPRERHTXCB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CCCC=O

Origin of Product

United States

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